2-Bromo-6-ethoxy-3-nitropyridine is a chemical compound with the molecular formula . This compound is a derivative of pyridine, characterized by the presence of bromine, ethoxy, and nitro functional groups attached to the pyridine ring. It serves as an important intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemical production.
The compound is classified under nitropyridines, which are known for their diverse applications in organic synthesis. It can be sourced from chemical suppliers specializing in fine chemicals and intermediates. The compound is notable for its role in the synthesis of more complex organic molecules and its potential pharmacological applications.
The synthesis of 2-Bromo-6-ethoxy-3-nitropyridine typically involves the bromination of 6-ethoxy-3-nitropyridine. A common method includes:
In industrial settings, this synthesis may be scaled up using continuous flow reactors, which allow for precise control over reaction parameters and improved safety profiles. Advanced purification techniques are employed to achieve high purity levels necessary for subsequent applications.
The molecular structure of 2-Bromo-6-ethoxy-3-nitropyridine features a pyridine ring substituted with a bromine atom at the 2-position, an ethoxy group at the 6-position, and a nitro group at the 3-position. This arrangement contributes to its unique chemical properties.
2-Bromo-6-ethoxy-3-nitropyridine can participate in several types of reactions:
The mechanism of action for 2-Bromo-6-ethoxy-3-nitropyridine primarily involves its reactivity due to the electrophilic nature of the bromine atom and the electron-withdrawing effect of the nitro group.
Relevant data indicates that these properties make it suitable for various synthetic applications in organic chemistry.
2-Bromo-6-ethoxy-3-nitropyridine has several scientific uses:
The systematic IUPAC name 2-bromo-6-ethoxy-3-nitropyridine precisely defines the atomic connectivity and substituent positions within the pyridine ring. This molecule possesses the molecular formula C₇H₇BrN₂O₃ and a molecular weight of 247.05 g/mol, as consistently reported across chemical databases and commercial catalogs [1] [4]. The ethoxy group (-OCH₂CH₃) occupies position 6, the bromine atom is situated at position 2, and the strongly electron-withdrawing nitro group (-NO₂) resides at position 3. This specific arrangement distinguishes it from potential regioisomers that exhibit different substitution patterns, such as 2-bromo-3-ethoxy-6-nitropyridine (CAS 137347-01-4) or 3-bromo-2-methoxy-5-nitropyridine (CAS 15862-50-7) [2] [3].
Table 1: Nomenclature and Identifier Variations for 2-Bromo-6-ethoxy-3-nitropyridine
Nomenclature System | Designation | Identifier |
---|---|---|
IUPAC Name | 2-Bromo-6-ethoxy-3-nitropyridine | N/A |
CAS Registry Number | Primary | 857992-18-8 |
Alternative CAS | Reported | 344296-05-5 (methoxy analog) |
Molecular Formula | Canonical | C₇H₇BrN₂O₃ |
MDL Number | Cross-reference | MFCD00234280 |
Other Synonyms | Commercial | 6-Ethoxy-3-nitro-2-bromopyridine |
Regulatory classifications indicate this compound is typically not listed on major inventories like the TSCA (Toxic Substances Control Act), reflecting its primary status as a research chemical rather than a large-scale industrial substance. The multiplicity of naming conventions observed across sources—including slight variations in numerical ordering of substituents—necessitates careful verification of CAS numbers during procurement to ensure structural accuracy, particularly due to the existence of positionally isomeric compounds with markedly different reactivity profiles [4]. For instance, the isomeric compound 3-bromo-2-ethoxy-5-nitropyridine (CAS 74919-31-6) shares the identical molecular formula but exhibits distinct physicochemical properties due to altered substituent positioning [4].
The synthetic exploitation of halogenated nitropyridines traces its origins to mid-20th-century pharmaceutical research, where the pyridine scaffold emerged as a privileged structure in drug design. Early methodologies for brominated pyridine synthesis relied on direct electrophilic halogenation, which often suffered from poor regiocontrol and low yields due to the inherent electron-deficient nature of the pyridine ring. The introduction of activating groups, particularly the nitro group, represented a pivotal advancement by facilitating directed ortho-metalation strategies and nucleophilic aromatic substitutions [4] [8].
The development of 2-bromo-6-ethoxy-3-nitropyridine specifically arose from the need for precursors bearing orthogonal reactive handles (halogen for metal-catalyzed cross-coupling, nitro group for reduction to amines or nucleophilic displacement) with steric and electronic tuning provided by alkoxy substituents. Patent literature reveals significant methodological evolution, exemplified by the adaptation of bromination techniques originally developed for simpler analogs. For instance, the high-yielding (88-91%) synthesis of 2-bromo-3-methoxypyridine via treatment of 2-nitro-3-methoxypyridine with concentrated hydrogen bromide in organic acids (acetic, formic, or propionic) at 100-140°C for 4-7 hours established a foundational approach later modified for ethoxy analogs [8].
Table 2: Evolution of Brominated Alkoxy Nitropyridine Synthesis
Time Period | Synthetic Approach | Key Limitations | Industrial Adoption |
---|---|---|---|
1970s-1980s | Direct bromination of alkoxypyridines | Low regioselectivity, overbromination | Limited to symmetrical substrates |
1990s-2000s | Nitro-directed bromination | Requires pre-installed nitro group | Moderate (pharmaceutical intermediates) |
2010-Present | Catalytic halogenation & modified conditions | Catalyst cost, optimization time | High (diverse applications) |
Commercial availability expanded significantly post-2010, with suppliers like Synquest Labs offering this compound (Product Number 4H54-9-97) alongside structurally related derivatives including 2-bromo-6-methoxy-3-nitropyridine (PN: 4H54-9-0C), 3-amino-2-bromo-6-ethoxypyridine (PN: 4H56-9-2B), and 2-ethoxy-5-nitropyridine (PN: 4H54-1-2Q) [4]. This commercial diversification reflects growing application across multiple research domains, particularly in the synthesis of pharmaceutical intermediates such as kinase inhibitors and antibacterial agents, where the molecule’s capacity for sequential functionalization proves invaluable for constructing complex molecular architectures [4] .
The strategic placement of bromo, ethoxy, and nitro groups on the pyridine ring creates a sophisticated interplay of electronic and steric effects that profoundly influence reactivity. Quantum chemical analyses and experimental observations indicate these substituents operate through both inductive and resonance mechanisms:
Nitro Group (Position 3): This strongly electron-withdrawing substituent (σₘ = 0.71, π-deficient character) dramatically reduces electron density at positions 2, 4, and 6 through resonance withdrawal. This polarization activates the ring toward nucleophilic substitution at C2 and C6 while simultaneously deactivating it toward electrophilic attack. The nitro group's resonance contribution creates a partial positive charge adjacent to the bromine at C2, enhancing the halogen's leaving group ability in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [2].
Bromo Substituent (Position 2): Positioned ortho to both the ethoxy and nitro groups, bromine serves as a premier leaving group in displacement reactions while also enabling modern cross-coupling methodologies (Suzuki, Stille, Negishi). The electron-withdrawing inductive effect (-I, σᵢ = 0.47) synergizes with the nitro group's resonance withdrawal, further enhancing the ring's electron deficiency. Simultaneously, its substantial steric bulk (A-value ≈ 1.79 kcal/mol) creates congestion at C2, influencing the trajectory of approaching reagents and potentially slowing certain bimolecular reactions [2] [9].
Ethoxy Group (Position 6): The ethoxy substituent exhibits contrasting electronic behavior via resonance donation (+M, σₚ⁻ = -0.37) that partially counterbalances the electron-withdrawing effects of the bromo and nitro groups. This donation increases electron density at ortho/para positions relative to meta, creating regional electronic asymmetry. Crucially, the ethoxy group's steric profile (larger than methoxy due to ethyl chain) imposes conformational constraints on adjacent positions. While resonance donation might theoretically activate the ring toward electrophiles, the combined electron withdrawal from bromine and nitro dominates, rendering electrophilic substitution unfavorable [2] [4].
Table 3: Substituent Electronic Parameters and Steric Contributions
Substituent | Position | Inductive Effect (σᵢ) | Resonance Effect (σᵣ) | Steric Parameter (A-value, kcal/mol) | Net Electronic Direction |
---|---|---|---|---|---|
Bromo | 2 | +0.47 (moderate -I) | +0.15 (weak +R) | 1.79 | Electron-withdrawing |
Nitro | 3 | +0.63 (strong -I) | +0.16 (strong -R) | 1.1 (planar) | Strong electron-withdrawing |
Ethoxy | 6 | +0.30 (moderate -I) | -0.37 (strong +R) | 1.75 (OCH₂CH₃) | Net electron-donating |
The collective substituent effects produce a molecule with distinct electronic polarization and directional steric constraints. The Hammett constant (σ) for the composite substituent pattern predicts enhanced electrophilicity at C2 and C4 positions relative to unsubstituted pyridine. Experimental evidence supports this, demonstrating preferential nucleophilic attack at C4 under forcing conditions despite the ethoxy group's ortho-para directing nature being overridden by the combined -I and -R effects of bromine and nitro groups. Additionally, the ethoxy group's size influences crystal packing forces, typically yielding pale yellow to off-white crystalline solids with moderate solubility in polar organic solvents like ethyl acetate, DMF, and dichloromethane, but limited water solubility [2] [4].
This carefully balanced electronic profile enables sequential derivatization: the bromine undergoes palladium-catalyzed cross-coupling prior to nitro group reduction, or alternatively, the nitro group can be displaced by nucleophiles under controlled conditions. Such versatility underpins the compound's utility in constructing molecular libraries for drug discovery programs targeting bacterial infections and cancer therapies, as well as in developing advanced materials where its electronic properties facilitate specific intermolecular interactions [2] .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1